molecular formula C17H20N2O7S B2508872 1-[({1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)oxy]pyrrolidine-2,5-dione CAS No. 903853-23-6

1-[({1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)oxy]pyrrolidine-2,5-dione

Cat. No. B2508872
M. Wt: 396.41
InChI Key: PTTLFPMVAQRSCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[({1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)oxy]pyrrolidine-2,5-dione is a complex organic molecule that may have potential applications in medicinal chemistry. It features a pyrrolidine dione core, which is a common motif in bioactive molecules, substituted with a piperidine moiety that is further modified with a 4-methoxyphenylsulfonyl group. This structure suggests that the compound could exhibit interesting chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in various studies. For instance, the methyl esters of amino acids like phenylalanine and methionine have been used to undergo conjugate additions to acetylenic sulfones, leading to the formation of various cyclic compounds, including piperidines . This suggests that similar strategies could be employed to synthesize the piperidine component of the target compound. Additionally, a three-component synthesis involving malononitrile, 4-methoxybenzaldehyde, and piperidine has been reported, which could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure and conformation of a related compound, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, have been studied using X-ray analysis and molecular orbital methods . This research provides insights into the planarity of the methoxyphenyl ring and the conformation of the oxo-pyrrolidine moiety, which are relevant to understanding the structure of the target compound.

Chemical Reactions Analysis

The reactivity of pyrrolidine and piperidine derivatives in chemical reactions has been investigated, such as in the stopped-flow kinetics study of reactions with 1-ethoxy-2,4-dinitronaphthalene . This study highlights the differences in reactivity between pyrrolidine and piperidine systems, which could be informative when considering the reactivity of the target compound. Moreover, the effect of N-sulfonyl groups on the anodic methoxylation of piperidine derivatives has been examined, indicating how substituents can influence the outcome of electrochemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related studies. For example, the solvated crystal structure of a similar compound provides information on its solubility and potential interactions with water molecules . The electrochemical behavior of N-sulfonyl piperidine derivatives offers insights into the redox properties and possible transformations under anodic conditions . These studies contribute to a comprehensive understanding of the physical and chemical characteristics of the compound.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in the synthesis of Nα-urethane-protected β-alanine and γ-aminopropionic acid (GABA), showcasing its potential in creating amino acid derivatives with high yields and purities in a "one-pot" procedure (Cal et al., 2012).
  • It has been involved in the formation of a variety of 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides, indicating its versatility in producing diverse chemical structures (Obniska et al., 2015).
  • In crystallography, the compound's structure and molecular conformation have been studied, highlighting its significance in structural chemistry (Banerjee et al., 2002).

Medicinal Chemistry and Pharmacology

  • The compound has been a key player in synthesizing various anticonvulsant agents, demonstrating its potential in pharmacological applications (Kamiński et al., 2011).
  • It has shown utility in the development of novel antiarrhythmic and antihypertensive drugs, indicating its importance in cardiovascular drug research (Malawska et al., 2002).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including its toxicity, health effects, first aid measures, and disposal considerations .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O7S/c1-25-13-2-4-14(5-3-13)27(23,24)18-10-8-12(9-11-18)17(22)26-19-15(20)6-7-16(19)21/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTLFPMVAQRSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)ON3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[({1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)oxy]pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.